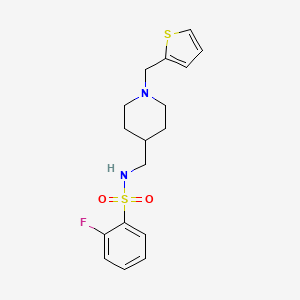

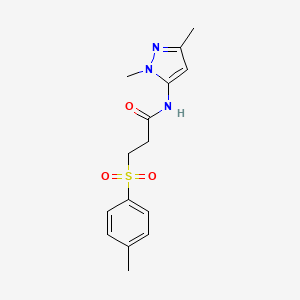

![molecular formula C22H24N2O4 B2481063 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946288-78-4](/img/structure/B2481063.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" typically involves cyclopropanation reactions and the construction of quinoline derivatives. For instance, the temperature tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes is facilitated by SnCl4, showcasing a methodology for constructing nitrogen heterocyclic compounds related to the target molecule (Porashar et al., 2022). Additionally, Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines demonstrates the application of cyclopropane derivatives in constructing complex quinoline structures (Wan et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds incorporating cyclopropanecarbonyl and quinoline derivatives often involves intricate arrangements of atoms and bonds. For example, the study on 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile highlights the importance of understanding the spatial arrangement and overlapping of fused-ring systems and substituents for the synthesis and application of these molecules (Asiri et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving cyclopropane derivatives and quinolines are diverse and can lead to various functional molecules. The diastereoselective synthesis of substituted 2H-chromen-2-one and quinolin-2(1H)-one linked cyclopropanes in water demonstrates the versatility of cyclopropanes in synthesizing complex molecules with specific stereochemistry (Anand et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Studies on the crystal structure and spectroscopic properties can provide insights into the behavior of these molecules under different conditions. The synthesis and characterization of 7,9-Dibromobenzo[h]quinolin-10-ol, for example, offer valuable data on the physical properties, including crystal structure and emission characteristics, of quinoline derivatives (Tsai et al., 2017).

Chemical Properties Analysis

The chemical properties of "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide" and related compounds are central to their potential applications in various fields. The Rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones, leading to quinolin-4(1H)-one scaffolds, underscores the importance of understanding the reactivity and transformation pathways of cyclopropane and quinoline derivatives (Liu et al., 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclopropane and Quinoline Derivatives Synthesis

Cyclopropanols, when oxidatively ring-opened with AgNO_3-K_2S_2O_8, produce β-keto radicals that are successfully added to quinones to furnish γ-carbonyl quinones. This method aids in synthesizing cytotoxic natural products, indicating the potential of compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide in medicinal chemistry (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Yb(OTf)_3-Mediated Annulation

The use of cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes in Yb(OTf)_3-mediated annulation for synthesizing polysubstituted quinolines showcases the compound's role in creating structurally complex and potentially bioactive molecules (Wan et al., 2021).

Potential Therapeutic Applications

Neurotropic and Psychotropic Profiling

The study of psycho- and neurotropic properties of novel quinolin-4-ones suggests that certain derivatives could exhibit specific sedative effects and considerable anti-amnesic activity. This highlights the potential of quinoline derivatives in developing new psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural and Spectroscopic Analysis

Structural Aspects of Quinoline Derivatives

The study of structural aspects and properties of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline salts with mineral acids. This versatility in physical properties underscores the compound's utility in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Constrained ACC Derivatives

The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to novel cyclopropanation processes, yielding derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This showcases the compound's role in synthesizing novel constrained systems for further chemical and biological evaluation (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-10-7-16(13-20(19)28-2)21(25)23-17-8-9-18-15(12-17)4-3-11-24(18)22(26)14-5-6-14/h7-10,12-14H,3-6,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVCQNQBYYNVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

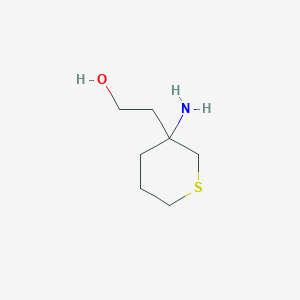

![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

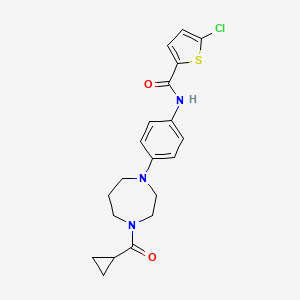

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)

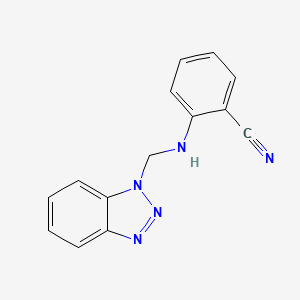

![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)

![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)

![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)